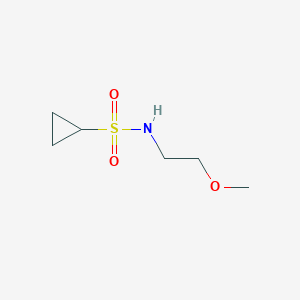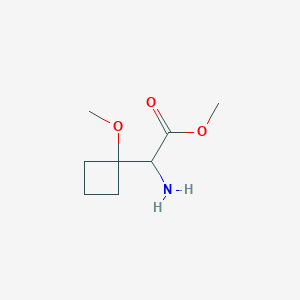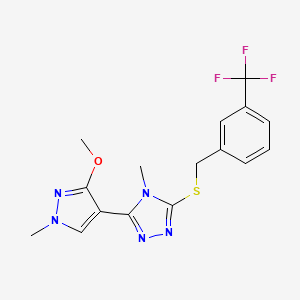![molecular formula C9H14O3 B2900613 (1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2445749-59-5](/img/structure/B2900613.png)
(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R,5R)-4-Methoxybicyclo[320]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxy group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and methanol.
Cycloaddition Reaction: A [4+2] cycloaddition reaction is employed to form the bicyclic structure.
Functional Group Transformation:
Industrial Production Methods
Industrial production methods for (1S,4R,5R)-4-Methoxybicyclo[32
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of (1S,4R,5R)-4-Hydroxybicyclo[3.2.0]heptane-1-carboxylic acid.
Reduction: Formation of (1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-methanol.
Substitution: Formation of various substituted bicyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: The compound’s rigidity and functional groups make it useful in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of (1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid depends on its application:
In Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity.
In Material Science: The compound’s rigidity and functional groups contribute to the stability and properties of the materials it is incorporated into.
Comparación Con Compuestos Similares
Similar Compounds
(1S,4R,5R)-4-Hydroxybicyclo[3.2.0]heptane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Azabicyclo[2.2.1]heptane-3-carboxylic acid: A related bicyclic compound with a nitrogen atom in the ring.
Uniqueness
(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid functional group, which provide distinct reactivity and potential for diverse applications in various fields .
Propiedades
IUPAC Name |
(1S,4R,5R)-4-methoxybicyclo[3.2.0]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7-3-5-9(8(10)11)4-2-6(7)9/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSWPOAYMYQPHO-OOZYFLPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2(C1CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@@]2([C@H]1CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2900532.png)
![N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2900533.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2900534.png)



![4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2900540.png)
![Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2900542.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2900543.png)
![2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B2900544.png)

![1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2900548.png)

